C15H30ClNO4

Mitochondrial Metabolism Fatty Acid Transport Enzymology

Researchers studying mitochondrial fatty acid oxidation often face confounding data from non-selective acylcarnitines that disrupt multiple CPT system components. (±)-Octanoylcarnitine chloride (CAS 14919-35-8) provides a selective pharmacological tool that targets only CACT (IC50 ~35 μM), leaving CPT I and II activities intact. • Selective CACT blockade for clean dissection of the carnitine shuttle. • Chain-length-specific potency ensures reproducible metabolic flux data vs. generic short-chain analogs. • White crystalline solid, ≥98% purity, soluble in H₂O/DMSO; shipped at ambient temperature. Ideal for LC-FAOD preclinical research, ketogenesis studies, and mitochondrial bioenergetics assays.

Molecular Formula C15H30ClNO4
Molecular Weight 323.85 g/mol
CAS No. 14919-35-8
Cat. No. B026149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H30ClNO4
CAS14919-35-8
Synonyms3-Carboxy-N,N,N-trimethyl-2-[(1-oxooctyl)oxy]-1-propanaminium Chloride;  (+/-)-Octanoylcarnitine Chloride;  (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride;  Octanoyl Carnitine Hydrochloride;  Octanoyl-dl-carnitine Hydrochloride;  Octanoylcarnitine
Molecular FormulaC15H30ClNO4
Molecular Weight323.85 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H
InChIKeyMYMFUYYXIJGKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Octanoylcarnitine Chloride Sourcing Guide


The compound identified by the molecular formula C15H30ClNO4 and CAS Registry Number 14919-35-8 is a medium-chain acylcarnitine, most commonly referred to as (±)-Octanoylcarnitine chloride or Octanoyl-DL-carnitine (chloride) . It is a quaternary ammonium salt [1] with a molecular weight of 323.86 g/mol [2]. This molecule is an acyl derivative of carnitine and a homolog of acetylcarnitine chloride . As a key intermediate in lipid metabolism, it facilitates the transport of medium-chain fatty acids into the mitochondrial matrix for β-oxidation and energy (ATP) production . Its physicochemical properties include a white solid appearance with a melting point range of 178-180°C and high solubility in both water and DMSO [3].

Specificity of Octanoylcarnitine in Assays


The class of acylcarnitines exhibits profound functional heterogeneity driven by acyl chain length, which dictates their metabolic fate, transport kinetics, and biological activity. For example, an 8-carbon (octanoyl) ester is not equivalent to a 2-carbon (acetyl), 16-carbon (palmitoyl), or 10-carbon (decanoyl) ester. The differential effects observed across acylcarnitines stem from their chain-length-dependent potency in inhibiting key mitochondrial transporters like Carnitine-Acylcarnitine Translocase (CACT) [1], their varied ability to modulate fatty acid oxidation rates and reactive oxygen species (ROS) production [2], and their distinct roles as permeation enhancers [3]. Generic substitution within this class without chain-length-specific evidence risks introducing variable and unpredictable outcomes in metabolic flux assays, drug absorption studies, or disease model interventions, thereby undermining experimental reproducibility and data integrity.

Octanoylcarnitine Differentiation Evidence


Selective CACT Inhibition vs. Acetylcarnitine

(+)-Octanoylcarnitine chloride demonstrates potent and selective inhibition of the mitochondrial Carnitine-Acylcarnitine Translocase (CACT) with an IC50 of ~35 μM. This contrasts sharply with (+)-acetylcarnitine chloride, which fails to influence CACT activity even at equivalent concentrations [1]. Neither (+)-octanoylcarnitine nor (+)-acetylcarnitine significantly affects the activities of CPT I or CPT II under the same experimental conditions, highlighting the specific targeting of the inner mitochondrial membrane translocase by the medium-chain species [2].

Mitochondrial Metabolism Fatty Acid Transport Enzymology CACT Inhibition

Oral Bioavailability vs. Triheptanoin

In pre-clinical models of Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs), oral administration of octanoylcarnitine (C8-carnitine) demonstrates twice the oral bioavailability compared to the current standard-of-care triglyceride, triheptanoin [1]. This significant improvement is attributed to the ability of C8-carnitine to bypass a metabolic bottleneck in muscle and heart mitochondria, where medium-chain acyl-CoA synthetases are deficient. Instead, C8-carnitine is directly converted to octanoyl-CoA by the abundant matrix enzyme carnitine acetyltransferase (CrAT) for efficient β-oxidation [2].

Pharmacokinetics Inborn Errors of Metabolism LC-FAOD Drug Development

Antiketogenic Potency vs. Decanoylcarnitine

In a direct comparative study of antiketogenic capacity using perfused livers from alloxan diabetic rats, the eight-carbon (octanoyl) and ten-carbon (decanoyl) esters of (+)-carnitine were found to be equally effective at inhibiting ketogenesis. In contrast, the six-carbon (hexanoyl) species demonstrated significantly less inhibitory potency [1]. Importantly, when tested in vivo, the octanoylcarnitine species exhibited the greatest hypoketonemic potential and was found to have a far lower hemolytic capacity than its more potent ten-carbon counterpart, (+)-decanoylcarnitine [2].

Ketogenesis Diabetes Research Metabolic Regulation Liver Perfusion

Limited Absorption Enhancement vs. Long-Chain Carnitines

DL-Octanoylcarnitine chloride (OCC), when used as a single agent, produces negligible enhancement of acyclovir absorption across rat intestinal segments and is totally ineffective in the nasal cavity. In contrast, the longer-chain acylcarnitines, palmitoyl-DL-carnitine chloride (PCC) and stearoyl-DL-carnitine chloride (SCC), are effective enhancers when formulated in mixed micelles with sodium glycocholate (NaGC) [1]. Specifically, NaGC-PCC mixed micelles increased acyclovir permeability (Papp) in the nasal cavity to 10.54 ± 0.62 x 10⁻⁵ cm/sec, whereas the baseline permeability without promoter was 0 [2]. OCC mixed micelles only slightly increased absorption, highlighting that the C8 chain is suboptimal for this permeation mechanism.

Drug Delivery Absorption Enhancement Intestinal Permeation Pharmaceutics

Octanoylcarnitine Application Scenarios


Selective Inhibition of Mitochondrial Fatty Acid Transport

This compound is optimal for experimental protocols requiring the selective blockade of the Carnitine-Acylcarnitine Translocase (CACT) without affecting CPT I or CPT II activities. Its potent IC50 of ~35 μM [1] against CACT, in contrast to the inert acetylcarnitine [2], makes it the definitive tool for dissecting the CACT-specific component of the mitochondrial fatty acid oxidation pathway in isolated mitochondria or cellular models.

Bypassing LC-FAOD Metabolic Defects

Procure for pre-clinical studies investigating novel therapies for Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) where medium-chain triglycerides (e.g., triheptanoin) are insufficient. Its two-fold higher oral bioavailability and direct utilization by CrAT in muscle and heart mitochondria [1] establish it as a superior substrate for enhancing bioenergetics and mitigating exercise intolerance in relevant mouse models.

Regulation of Hepatic Ketogenesis

This compound is ideal for in vivo and ex vivo (perfused liver) investigations into the control of ketone body production, particularly in the context of diabetic ketoacidosis. It offers a favorable balance of high antiketogenic efficacy (matching C10-carnitine) with a lower hemolytic risk compared to its longer-chain counterpart [1], making it the safer and more effective choice for systemic administration in animal models.

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